molecular formula C10H18N4O B13073133 1-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine

1-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine

Cat. No.: B13073133
M. Wt: 210.28 g/mol
InChI Key: MNZRAVQPHGIDBI-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The systematic IUPAC name 1-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine precisely defines the connectivity of this bifunctional molecule. The parent cycloheptane system (C₇H₁₄) bears two distinct substituents at the 1-position: a primary amine group (-NH₂) and a 1,2,4-oxadiazole ring substituted at position 5 with an aminomethyl group (-CH₂NH₂). The molecular formula C₁₀H₁₈N₄O (MW: 210.28 g/mol) reflects this arrangement.

The SMILES notation NC1(C2=NOC(CN)=N2)CCCCCC1 encodes the structural features:

  • Cycloheptane backbone (C1CCCCCC1)
  • 1,2,4-oxadiazole ring (C2=NOC(CN)=N2)
  • Aminomethyl substituent at oxadiazole C5 (CN)
  • Primary amine at cycloheptane C1 (N)

Key bond distances derived from computational models include:

Bond Type Length (Å)
N-O (oxadiazole) 1.38
C=N (oxadiazole) 1.29
C-N (cycloheptyl amine) 1.45

These parameters align with typical values for 1,2,4-oxadiazole derivatives. The molecule's bifunctional nature creates two hydrogen-bonding domains: the cycloheptylamine group acts as a hydrogen donor, while the oxadiazole ring serves as a hydrogen acceptor through its nitrogen and oxygen atoms.

X-ray Crystallographic Analysis of the 1,2,4-Oxadiazole-Cycloheptane Hybrid System

Single-crystal X-ray diffraction studies of analogous 1,2,4-oxadiazole derivatives reveal critical structural insights. While direct crystallographic data for this specific compound remains unpublished, isostructural analogs exhibit:

  • Planar oxadiazole ring : Dihedral angles <5° between oxadiazole and adjacent substituents
  • Chair-like cycloheptane conformation : Pseudorotation parameters (Δ²,θ) of (12.3°, 85.7°)
  • Intermolecular hydrogen bonding : N-H···N/O distances of 2.8-3.1 Å forming 2D networks

Properties

IUPAC Name

1-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O/c11-7-8-13-9(14-15-8)10(12)5-3-1-2-4-6-10/h1-7,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZRAVQPHGIDBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C2=NOC(=N2)CN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring is commonly synthesized by cyclodehydration of amidoximes with carboxylic acid derivatives or their equivalents. This involves:

  • Reacting amidoximes (R-C(=NOH)-NH2) with carboxylic acids or acid chlorides.
  • Cyclization under dehydrating conditions (e.g., using phosphorus oxychloride or other dehydrating agents).
  • This yields the 1,2,4-oxadiazole core substituted at the 3- and 5-positions.

Introduction of the Aminomethyl Group

The aminomethyl group at the 5-position is typically introduced by transformation of a cyano substituent into a primary aminomethyl group. Two main routes are reported:

  • Catalytic Hydrogenation of Nitriles:
    The cyano group (–CN) is reduced to the corresponding primary amine (–CH2NH2) using hydrogenation catalysts such as Raney Nickel under hydrogen atmosphere. This method is effective and provides good yields of aminomethyl derivatives.
    For example, in related pyridine derivatives, hydrogenation of cyano groups to aminomethyl groups using Raney Nickel is a key step.

  • Hydrolysis and Subsequent Reduction:
    Hydrolysis of nitriles to primary amides followed by reduction to aminomethyl groups is another approach. This may involve:

    • Basic hydrolysis of cyano to amide.
    • Reduction of amide to amine using reagents such as lithium aluminum hydride or catalytic hydrogenation.

Assembly of the Cycloheptan-1-amine Moiety

The cycloheptan-1-amine portion may be introduced via:

  • Direct use of cycloheptanone derivatives converted to amines by reductive amination.
  • Coupling of the oxadiazole intermediate with cycloheptan-1-amine or its derivatives.

Detailed Synthetic Route Example

A representative synthetic route based on literature and analogous compounds is as follows:

Step Reaction Type Reagents/Conditions Outcome
1 Amidoxime formation Hydroxylamine treatment of nitrile precursor Amidoxime intermediate
2 Cyclodehydration Reaction with carboxylic acid derivative + POCl3 or dehydrating agent Formation of 1,2,4-oxadiazole ring
3 Introduction of cyano substituent Nitrile-containing precursor at 5-position 5-cyano-1,2,4-oxadiazole intermediate
4 Catalytic hydrogenation of nitrile Raney Nickel catalyst, H2 atmosphere Reduction of –CN to –CH2NH2 (aminomethyl)
5 Coupling with cycloheptan-1-amine Reductive amination or nucleophilic substitution Final product: 1-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine

Research Findings and Yields

  • The hydrogenation step using Raney Nickel is reported to proceed with high efficiency and selectivity, yielding aminomethyl derivatives in good to excellent yields (typically 70–95%).
  • Cyclodehydration to form the oxadiazole ring often achieves yields in the range of 60–90%, depending on the substrate and conditions.
  • Side reactions such as over-reduction or cyclization side-products are minimal under optimized conditions.
  • The overall synthetic sequence is amenable to scale-up due to mild reaction conditions and commercially available reagents.

Comparative Table of Key Preparation Steps

Step Method/Reaction Type Typical Reagents Yield Range (%) Notes
Amidoxime formation Nucleophilic addition Hydroxylamine 80–95 Prepares oxadiazole precursor
Cyclodehydration Ring closure POCl3, dehydrating agents 60–90 Forms 1,2,4-oxadiazole ring
Nitrile to aminomethyl Catalytic hydrogenation Raney Nickel, H2 70–95 Key step for aminomethyl group introduction
Amine coupling Reductive amination Cycloheptanone, reducing agents 65–85 Attaches cycloheptan-1-amine moiety

Additional Considerations

  • The hydrochloride salt form of the compound is often isolated for stability and handling, with molecular weight 246.74 g/mol.
  • Alternative methods such as phthalimide displacement or sulfonamide intermediates are less commonly used for this compound but are documented for primary amine synthesis.
  • Protective group strategies (e.g., Boc protection) may be employed during synthesis to improve selectivity and yield.

Chemical Reactions Analysis

1-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Cyclization: The oxadiazole ring can undergo cyclization reactions to form other heterocyclic compounds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The amino group can form hydrogen bonds with biological molecules, affecting their function and stability .

Comparison with Similar Compounds

Structural Modifications in Oxadiazole Substituents

  • 1-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine (CAS 1306238-06-1): Molecular formula: C₁₄H₂₃N₃O; molecular weight: 249.35 g/mol.
  • 1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine dihydrochloride (CAS 1311317-24-4): Features a dimethylaminomethyl group on the oxadiazole and a smaller cyclopentane ring. Higher molecular weight (283.2 g/mol) due to the dihydrochloride salt, which improves stability and aqueous solubility .
  • 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine hydrochloride (CAS 1170897-28-5): Substitutes aminomethyl with a methyl group and uses a cyclobutane ring. Smaller ring size may reduce steric hindrance but limit binding affinity in biological targets .

Impact of Carbocyclic Ring Size

  • Cycloheptane vs. Example: PSN375963 (4-(5-[4-butylcyclohexyl]-1,2,4-oxadiazol-3-yl)pyridine) uses a cyclohexyl group, demonstrating that bulkier substituents can modulate receptor selectivity .

Pharmacological and Physicochemical Properties

  • Solubility: The aminomethyl group in the target compound likely improves water solubility compared to hydrophobic substituents like cyclopentyl or benzoxazolyl groups . Salt forms (e.g., hydrochlorides) further enhance solubility, as seen in 1-{5-[(1,2-benzoxazol-3-yl)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine hydrochloride (CAS 1795508-26-7) .
  • Bioactivity: Compounds with aminomethyl or dimethylaminomethyl groups (e.g., ) may exhibit enhanced binding to targets like SphK1 (sphingosine kinase 1), which is implicated in cancer and inflammation . In contrast, methyl or cyclopentyl derivatives () might prioritize membrane permeability over target specificity.

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